

# Application Notes and Protocols: Calcium Imaging in Plasmodium falciparum Treated with TCMDC-136230

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Calcium (Ca<sup>2+</sup>) signaling is a critical regulator of numerous essential processes throughout the lifecycle of the malaria parasite, Plasmodium falciparum. These processes include merozoite invasion of erythrocytes, gametogenesis, and egress from the host cell.[1][2][3][4] Consequently, the parasite's calcium signaling pathways present attractive targets for novel antimalarial drug development. **TCMDC-136230** has been identified as a potent disruptor of calcium homeostasis in P. falciparum, inducing redistribution of intracellular calcium and leading to parasite death.[5] This document provides detailed protocols for assessing the impact of **TCMDC-136230** on intracellular Ca<sup>2+</sup> levels in P. falciparum using the fluorescent indicator Fluo-4 AM, along with a summary of its activity and a proposed signaling pathway.

### **Data Presentation**

The following table summarizes the reported in vitro activity of **TCMDC-136230** against P. falciparum.



Compound	Target Strain	Activity	IC50 (μM)	Cytotoxicity (HEK293)	Reference
TCMDC- 136230	P. falciparum (CQ- and artemisinin- resistant strains)	Induces calcium redistribution	Low micromolar	Low	[5]

## **Experimental Protocols**

# Protocol 1: High-Content Imaging of Calcium Redistribution in P. falciparum

This protocol is adapted from high-content screening methodologies and is suitable for quantifying the effect of **TCMDC-136230** on intracellular calcium distribution in a multi-well plate format.[5][6][7]

#### Materials:

- P. falciparum culture (synchronized late trophozoite/early schizont stage)
- Complete culture medium (RPMI 1640 with appropriate supplements)
- · Fluo-4 AM (acetoxymethyl) ester
- Pluronic F-127
- Probenecid (optional)
- TCMDC-136230
- Ionomycin (positive control)
- DMSO (vehicle control)
- 96-well or 384-well optical-bottom plates



• High-content imaging system with environmental control (37°C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>)

#### Procedure:

- Parasite Culture: Culture P. falciparum to the desired parasitemia and synchronize to the late trophozoite/early schizont stage.
- Compound Plating: Prepare a serial dilution of **TCMDC-136230** in complete culture medium in the assay plate. Include wells for vehicle control (DMSO) and positive control (Ionomycin).
- Dye Loading Solution: Prepare a fresh loading solution containing Fluo-4 AM and Pluronic F-127 in complete culture medium. A typical concentration is 5 μM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to reduce dye leakage.[8]
- Parasite Staining:
  - Pellet the synchronized parasite culture and resuspend in the Fluo-4 AM loading solution.
  - Incubate for 30-60 minutes at 37°C in the dark.
  - Wash the parasites twice with complete culture medium to remove excess dye.
- Assay Execution:
  - Resuspend the Fluo-4 loaded parasites in complete culture medium and add to the compound-containing plate.
  - Incubate the plate in the high-content imaging system at 37°C under a controlled atmosphere.
- Image Acquisition:
  - Acquire images at desired time points (e.g., 0, 1, 2, 4, and 6 hours) post-compound addition.
  - Use appropriate filter sets for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
- Data Analysis:



- Use image analysis software to identify infected red blood cells and quantify the Fluo-4 fluorescence intensity and distribution within the parasites.
- An increase in diffuse cytoplasmic fluorescence indicates a disruption of calcium stores.
- Calculate IC<sub>50</sub> values based on the concentration-response curve of calcium redistribution.

# Protocol 2: Live-Cell Fluorescence Microscopy of Calcium Dynamics

This protocol is designed for detailed visualization of **TCMDC-136230**-induced calcium changes in individual parasites.

#### Materials:

- P. falciparum culture (synchronized)
- · Complete culture medium
- Fluo-4 AM
- Pluronic F-127
- TCMDC-136230
- Glass-bottom imaging dishes
- Fluorescence microscope with live-cell imaging capabilities (environmental chamber, appropriate filter sets)

#### Procedure:

- Parasite Preparation: Adhere synchronized, infected red blood cells to the glass-bottom dish.
- Dye Loading:
  - Prepare Fluo-4 AM loading solution as described in Protocol 1.

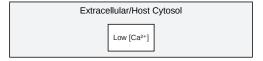


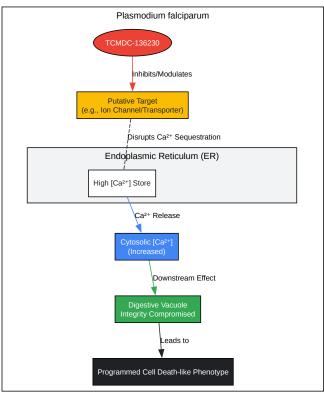
- Incubate the adhered parasites with the loading solution for 30-60 minutes at 37°C.
- Gently wash the dish with pre-warmed complete culture medium.
- Imaging:
  - Place the dish on the microscope stage within the environmental chamber.
  - Acquire baseline fluorescence images.
  - Carefully add a pre-warmed solution of TCMDC-136230 to the dish to achieve the desired final concentration.
  - Immediately begin time-lapse imaging to capture the dynamics of calcium changes.
- Analysis:
  - Analyze the fluorescence intensity changes over time in individual parasites.
  - Observe for rapid increases in cytoplasmic fluorescence, indicating a release of calcium from intracellular stores.

# Mandatory Visualizations Proposed Signaling Pathway for TCMDC-136230 Action

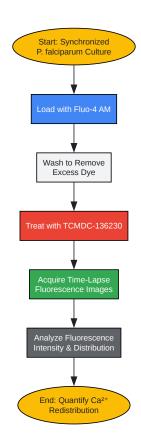
The precise molecular target of **TCMDC-136230** is yet to be fully elucidated. However, based on its observed effect of disrupting calcium homeostasis, a plausible mechanism involves the direct or indirect modulation of key regulators of intracellular calcium stores. In P. falciparum, the endoplasmic reticulum (ER) is a major calcium store, and its levels are maintained by a SERCA-type Ca<sup>2+</sup>-ATPase.[1] Disruption of this or other ion channels could lead to the observed calcium redistribution.











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